Fosphenytoin sodium

Descripción general

Descripción

La fosfenotoína sódica es un profármaco soluble en agua de la fenitoína, utilizado principalmente en el tratamiento de la epilepsia. Se administra por vía intravenosa o intramuscular para administrar fenitoína de forma más segura y eficaz que la administración intravenosa directa de fenitoína . La fosfenotoína sódica se desarrolló para abordar las limitaciones de la fenitoína, como su escasa solubilidad en agua y la necesidad de propilenglicol y alta alcalinidad para ponerla en solución .

Métodos De Preparación

La fosfenotoína sódica se sintetiza mediante un proceso de varios pasos. La síntesis de la literatura original implica convertir la hidroximetilfenitoína en 3-clorometilfenitoína, hacer reaccionar esto con dibencilfosfonato de plata, escindir los grupos bencilo mediante hidrogenación catalítica y, finalmente, formar la sal disódica con una solución de hidróxido de sodio . Los métodos de producción industrial tienen como objetivo simplificar y optimizar este proceso, asegurando un alto rendimiento y pureza en condiciones suaves .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

Upon administration, fosphenytoin undergoes hydrolysis to yield phenytoin along with two significant metabolites: phosphate and formaldehyde. The degradation pathways are influenced by pH levels:

-

Acidic Conditions : At lower pH levels, the hydrolysis of the phospho-ester bond occurs more rapidly, leading to an increased formation of phenytoin. This can further decompose into formaldehyde, 5,5-diphenyl-4-imidazolidinone, diphenylglycinamide, and benzophenone.

-

Alkaline Conditions : Conversely, higher pH levels favor the reversible formation of diphenylhydantoic acid and the irreversible formation of diphenylglycine. This indicates that maintaining an optimal pH range (8.3 to 9.4) is crucial for minimizing degradation and ensuring stability .

Stability Studies

-

Sodium Hydroxide Exposure : When exposed to 0.5N sodium hydroxide for six hours, there was an 89% decrease in fosphenytoin concentration along with the formation of several new peaks corresponding to degradation products such as diphenylhydantoic acid .

-

Hydrogen Peroxide Exposure : Similarly, exposure to hydrogen peroxide resulted in a 15% decrease in fosphenytoin concentration after 24 hours, indicating that oxidative conditions can also promote degradation .

Pharmacokinetics and Metabolism

The pharmacokinetics of fosphenytoin involve its rapid conversion to phenytoin post-administration:

-

Conversion Half-Life : The half-life for the conversion of fosphenytoin to phenytoin is approximately 15 minutes.

-

Metabolic Pathways : Fosphenytoin is metabolized by phosphatases primarily into phenytoin, phosphate, and formaldehyde. The formaldehyde is subsequently converted into formate through a folate-dependent mechanism .

Table of Chemical Reactions

| Reaction Type | Reaction Products | Conditions/Notes |

|---|---|---|

| Hydrolysis | Phenytoin + Phosphate + Formaldehyde | Rapid at low pH; slower at neutral to high pH |

| Acidic Degradation | Formaldehyde, Diphenylglycinamide | Increased rate at pH < 8 |

| Alkaline Degradation | Diphenylhydantoic Acid + Diphenylglycine | Increased rate at pH > 9 |

| Oxidative Degradation | Diphenylhydantoic Acid + Phenytoin | Notable decrease with hydrogen peroxide exposure |

Aplicaciones Científicas De Investigación

Indications for Use

Fosphenytoin sodium is indicated for various clinical scenarios:

- Generalized Tonic-Clonic Status Epilepticus : It is primarily used for the rapid control of generalized tonic-clonic seizures and status epilepticus, providing an effective alternative to phenytoin in emergency situations .

- Short-term Seizure Management : Fosphenytoin can be administered parenterally for short-term management of focal onset seizures or generalized onset seizures when oral administration is not feasible .

- Neurosurgery : It is frequently employed as a prophylactic treatment to prevent seizures during neurosurgical procedures, where the risk of seizure activity is heightened .

- Off-label Uses : Fosphenytoin has been used off-label for preventing early post-traumatic seizures in patients with traumatic brain injury .

Pharmacokinetics and Administration

This compound exhibits distinct pharmacokinetic advantages over phenytoin:

- Rapid Absorption : Following intravenous (IV) or intramuscular (IM) administration, fosphenytoin is quickly converted to phenytoin, with a conversion half-life of approximately 8 to 15 minutes .

- Bioavailability : A study demonstrated that orally administered this compound had a significantly higher bioavailability compared to oral phenytoin, with faster absorption rates and higher peak serum concentrations .

- Reduced Local Adverse Effects : Compared to intravenous phenytoin, fosphenytoin causes fewer local adverse effects such as pain and irritation at the injection site .

Case Studies and Clinical Research

Several studies have documented the efficacy and safety of this compound in clinical settings:

Mecanismo De Acción

La fosfenotoína sódica ejerce sus efectos al convertirse en fenitoína en el cuerpo. La fenitoína actúa sobre los canales de sodio en la membrana celular neuronal, limitando la propagación de la actividad convulsiva y reduciendo la propagación de las convulsiones . Bloquea los canales de sodio neuronales dependientes de la frecuencia, dependientes del uso y dependientes del voltaje, limitando así el disparo repetitivo de los potenciales de acción . Este mecanismo ayuda a estabilizar las membranas neuronales y disminuir la actividad convulsiva .

Comparación Con Compuestos Similares

La fosfenotoína sódica es única entre los anticonvulsivos debido a su solubilidad en agua y su naturaleza de profármaco. Los compuestos similares incluyen fenitoína, carbamazepina, valproato y lamotrigina . A diferencia de la fenitoína, la fosfenotoína sódica no requiere propilenglicol ni alta alcalinidad para su solubilidad, lo que la hace más segura para la administración intravenosa . En comparación con otros anticonvulsivos, la fosfenotoína sódica ofrece un inicio rápido de la acción y menos efectos adversos cardiovasculares .

Propiedades

Número CAS |

92134-98-0 |

|---|---|

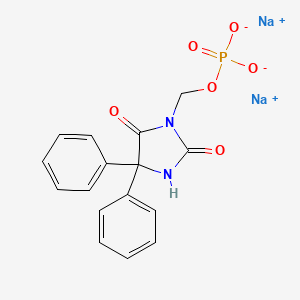

Fórmula molecular |

C16H15N2NaO6P |

Peso molecular |

385.26 g/mol |

Nombre IUPAC |

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |

InChI |

InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23); |

Clave InChI |

GDNOSLQPJOZQKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

92134-98-0 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

93390-81-9 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(hydroxymethyl)phenytoin disodium phosphate 3-(hydroxymethyl)phenytoin phosphate ester ACC 9653 ACC-9653 Cerebyx fosphenytoin fosphenytoin sodium fosphenytoin, disodium salt HMPDP Prodilantin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.